molecular formula C17H12ClFN2O2S B3652969 5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B3652969
M. Wt: 362.8 g/mol
InChI Key: DLPXHMRWARGLNO-NVNXTCNLSA-N
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Description

The compound “5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of the compound is C17H11ClFNO2S2 . It has an average mass of 379.856 Da and a monoisotopic mass of 378.990387 Da .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiazolidine derivatives in general have diverse therapeutic and pharmaceutical activity and are used in probe design .

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Based on literature studies, developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

(5Z)-2-amino-5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S/c18-13-2-1-3-14(19)12(13)9-23-11-6-4-10(5-7-11)8-15-16(22)21-17(20)24-15/h1-8H,9H2,(H2,20,21,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPXHMRWARGLNO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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